molecular formula C10H19NO3 B3067613 tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate CAS No. 1290191-64-8

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Cat. No.: B3067613
CAS No.: 1290191-64-8
M. Wt: 201.26
InChI Key: SBUKINULYZANSP-HTQZYQBOSA-N
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Description

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate is a compound that features a tert-butyl carbamate group attached to a cyclopentane ring with a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl chloroformate and a base such as triethylamine to form the carbamate linkage . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a protective group in peptide synthesis.

    Medicine: Explored for its potential use in drug development due to its stability and reactivity.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate involves its ability to act as a protecting group for hydroxyl and amine functionalities. The tert-butyl carbamate group can be selectively removed under acidic conditions, allowing for the controlled release of the protected functional group. This property is particularly useful in multi-step organic syntheses where selective deprotection is required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate is unique due to its specific ring size and stereochemistry, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of deprotection, making it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUKINULYZANSP-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207729-04-2
Record name rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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